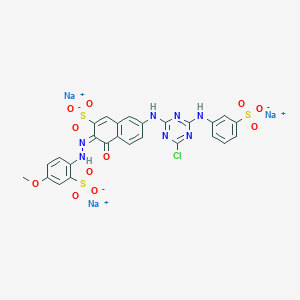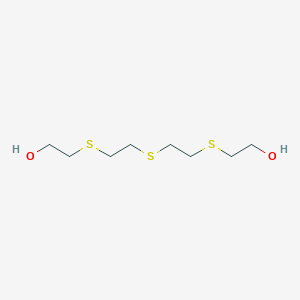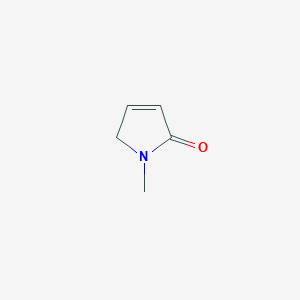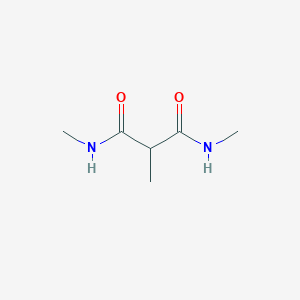
N,N',2-trimethylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N',2-trimethylpropanediamide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a diamide compound that is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group.
Mecanismo De Acción
The mechanism of action of N,N',2-trimethylpropanediamide is not fully understood. However, it is believed that N,N',2-trimethylpropanediamide may act as a radical scavenger and antioxidant. N,N',2-trimethylpropanediamide has been shown to inhibit lipid peroxidation and protect cells from oxidative stress. It has also been suggested that N,N',2-trimethylpropanediamide may have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
N,N',2-trimethylpropanediamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N',2-trimethylpropanediamide can protect cells from oxidative stress and reduce apoptosis. N,N',2-trimethylpropanediamide has also been shown to reduce inflammation and improve mitochondrial function. In vivo studies have shown that N,N',2-trimethylpropanediamide can improve cardiac function and reduce myocardial infarction size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N,N',2-trimethylpropanediamide is its ability to act as a radical scavenger and antioxidant. This makes it a useful tool in studying oxidative stress and inflammation in vitro and in vivo. However, N,N',2-trimethylpropanediamide has some limitations in lab experiments. It has a short half-life and can be difficult to administer in vivo. It is also relatively unstable and can degrade over time.
Direcciones Futuras
There are several future directions for N,N',2-trimethylpropanediamide research. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N,N',2-trimethylpropanediamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models. Another area of interest is its potential use in neurodegenerative diseases. N,N',2-trimethylpropanediamide has been shown to protect neurons from oxidative stress and reduce inflammation in vitro. Further studies are needed to determine the potential therapeutic applications of N,N',2-trimethylpropanediamide in these areas. Additionally, more research is needed to fully understand the mechanism of action of N,N',2-trimethylpropanediamide and its potential interactions with other compounds.
Métodos De Síntesis
N,N',2-trimethylpropanediamide is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group. The reaction is carried out in the presence of a catalyst such as platinum or palladium. The resulting product is purified through distillation and recrystallization to obtain a pure form of N,N',2-trimethylpropanediamide.
Aplicaciones Científicas De Investigación
N,N',2-trimethylpropanediamide has been used in various scientific research applications due to its unique properties. One of the primary uses of N,N',2-trimethylpropanediamide is as a co-catalyst in the synthesis of polyurethane foams. N,N',2-trimethylpropanediamide is also used as a curing agent in epoxy resins and as a stabilizer in PVC. In addition to its industrial uses, N,N',2-trimethylpropanediamide has also been studied for its potential applications in biological and medical research.
Propiedades
Número CAS |
13566-69-3 |
|---|---|
Nombre del producto |
N,N',2-trimethylpropanediamide |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N,N',2-trimethylpropanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(5(9)7-2)6(10)8-3/h4H,1-3H3,(H,7,9)(H,8,10) |
Clave InChI |
PRMCBQFBVZGCIA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)C(=O)NC |
SMILES canónico |
CC(C(=O)NC)C(=O)NC |
Otros números CAS |
13566-69-3 |
Sinónimos |
2-mMa N,N'-dimethyl-2-methylmalondiamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



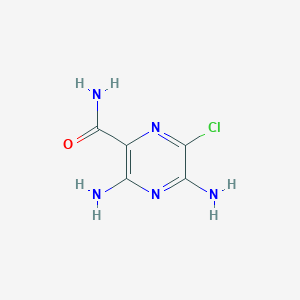
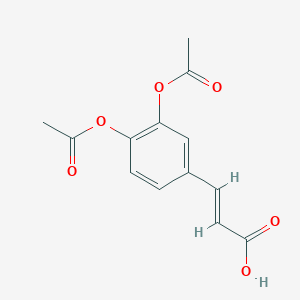
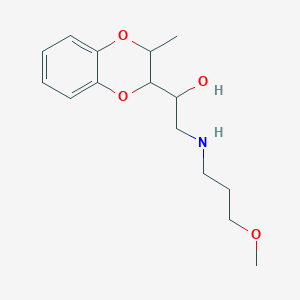
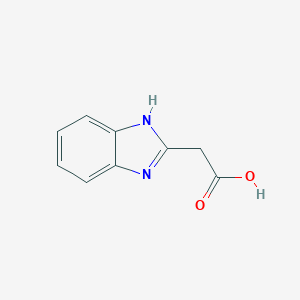
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
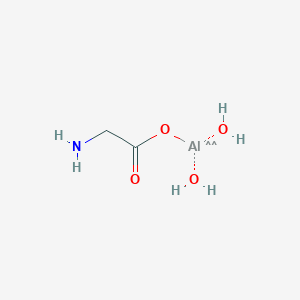
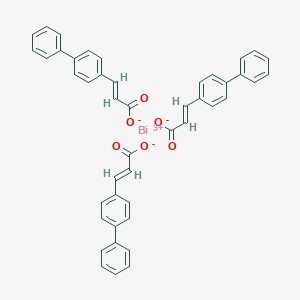
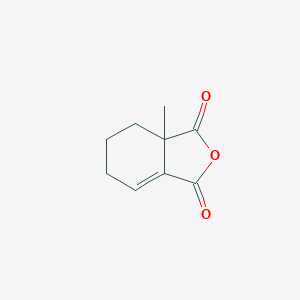
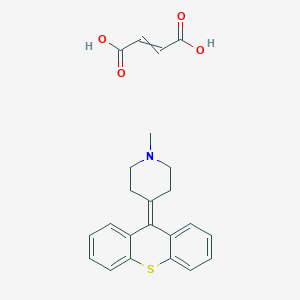
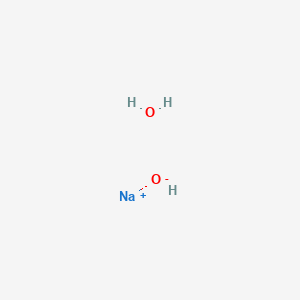
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
